2-Azabicyclo[4.1.0]heptane hydrochloride

iNOS inhibition inflammation ONO-1714

2-Azabicyclo[4.1.0]heptane hydrochloride is a conformationally restricted bicyclic amine salt with a rigid piperidine-cyclopropane fused scaffold. This unique geometry constrains the nitrogen atom's orientation, reducing conformational entropy to enhance target binding specificity for iNOS and orexin receptors, unlike flexible aliphatic amines or the 3-aza regioisomer. The hydrochloride salt ensures optimal aqueous solubility and handling stability for reliable medicinal chemistry synthesis.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 1427195-18-3
Cat. No. B1382074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[4.1.0]heptane hydrochloride
CAS1427195-18-3
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CC2CC2NC1.Cl
InChIInChI=1S/C6H11N.ClH/c1-2-5-4-6(5)7-3-1;/h5-7H,1-4H2;1H
InChIKeyUWKFPPQRRMISKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[4.1.0]heptane Hydrochloride (CAS 1427195-18-3): A Foundational Bicyclic Scaffold for CNS-Targeted Drug Discovery


2-Azabicyclo[4.1.0]heptane hydrochloride is a conformationally restricted bicyclic amine salt comprising a piperidine ring fused to a cyclopropane. This rigid scaffold forces the nitrogen atom into a fixed spatial orientation, reducing conformational entropy and potentially enhancing target binding specificity compared to flexible aliphatic amines . The hydrochloride salt form (CAS 1427195-18-3; molecular weight 133.62 g/mol) provides enhanced aqueous solubility and handling stability essential for pharmaceutical formulation, making it the preferred procurement form for medicinal chemistry applications [1]. Its core framework serves as a key intermediate for synthesizing bioactive compounds targeting neurological and inflammatory pathways [2].

Why 2-Azabicyclo[4.1.0]heptane Hydrochloride Cannot Be Casually Substituted by Other Azabicyclo Analogs


The 2-azabicyclo[4.1.0]heptane scaffold exhibits regioisomeric and stereochemical constraints that preclude functional interchangeability with closely related systems like 3-azabicyclo[4.1.0]heptane or 7-azabicyclo[2.2.1]heptane. The specific placement of the nitrogen atom at position 2, combined with the endo/exo cyclopropane geometry, dictates a unique pharmacophore that critically influences receptor subtype selectivity and ligand binding kinetics . For instance, 3-azabicyclo[4.1.0]heptane derivatives are optimized for monoamine transporter inhibition (SERT, NET, DAT), whereas the 2-aza regioisomer is preferentially exploited for iNOS inhibition and orexin receptor antagonism [1]. Using a generic piperidine or a different azabicyclic isomer in place of the 2-aza scaffold would fundamentally alter the molecular trajectory required for engaging specific CNS and inflammatory targets, directly impacting experimental reproducibility and therapeutic potential [2].

Quantitative Differentiation of 2-Azabicyclo[4.1.0]heptane Hydrochloride: Head-to-Head Performance Against Key Comparators


iNOS Inhibitory Potency: ONO-1714 Derivative Demonstrates 451-Fold Superiority Over Clinical Reference L-NMMA

The 2-azabicyclo[4.1.0]heptane derivative ONO-1714 hydrochloride exhibits a human iNOS Ki of 1.88 nM, representing a 451-fold increase in potency compared to the clinical iNOS inhibitor L-NMMA. This quantitative advantage underscores the scaffold's suitability for achieving nanomolar efficacy in inflammatory models [1].

iNOS inhibition inflammation ONO-1714

iNOS Selectivity Profile: ONO-1714 Scaffold Provides 10-Fold Selectivity for iNOS Over eNOS

ONO-1714 hydrochloride, a 2-azabicyclo[4.1.0]heptane derivative, demonstrates a 10-fold selectivity for human iNOS (Ki = 1.88 nM) over human endothelial NOS (ecNOS). This selectivity window is critical for avoiding cardiovascular off-target effects often associated with non-selective NOS inhibition [1].

iNOS selectivity cardiovascular safety ONO-1714

In Vivo iNOS Suppression: ONO-1714 Achieves Plasma Nitrate/Nitrite Reduction with Subcutaneous ID50 of 0.010 mg/kg

In a murine model of LPS-induced inflammation, ONO-1714 hydrochloride (2-azabicyclo[4.1.0]heptane derivative) suppressed plasma nitrate/nitrite elevation with an ID50 of 0.010 mg/kg (s.c.). This compares favorably to L-NMMA, which requires significantly higher doses (reported ID50 range of 1-10 mg/kg) for comparable in vivo iNOS inhibition [1]. The maximum tolerated dose (MTD) of ONO-1714 was 30 mg/kg (i.v.), establishing a 3,000-fold therapeutic window relative to the ID50 [1].

in vivo iNOS inhibition sepsis ONO-1714

Orexin-1 Receptor Antagonism: 2-Azabicyclo[4.1.0]heptane Derivatives Achieve Single-Digit Nanomolar Ki Values (2.1 nM)

Functionalized 2-azabicyclo[4.1.0]heptane derivatives exhibit potent dual orexin receptor antagonism. Specifically, a derivative disclosed in patent literature achieves a Ki of 2.1 nM at the human orexin-1 (OX1R) receptor in a cell-based calcium mobilization assay [1]. This places the scaffold in a highly competitive potency range for CNS-penetrant sleep disorder therapeutics.

Orexin receptor OX1R antagonist sleep disorders

Receptor Selectivity: 2-Azabicyclo[4.1.0]heptane Scaffold Maintains High OX1R Selectivity (>770-fold over Kappa Opioid Receptor)

A representative 2-azabicyclo[4.1.0]heptane orexin antagonist (Ki OX1R = 13 nM) demonstrates negligible cross-reactivity with the kappa opioid receptor (Ki > 1,000 nM), representing a selectivity window of >77-fold. This clean ancillary pharmacology profile reduces the risk of opioid-like CNS adverse effects that have plagued earlier orexin antagonist chemotypes [1].

orexin selectivity off-target screening OX1R

Sigma-2 Receptor Affinity: 2-Azabicyclo[4.1.0]heptane Derivatives Exhibit 90 nM Ki, Defining a Distinct Pharmacological Niche

Specific 2-azabicyclo[4.1.0]heptane analogs bind to the sigma-2 receptor/TMEM97 with a Ki of 90 nM in rat PC12 cell membranes [1]. This moderate affinity establishes a distinct pharmacological profile compared to the sub-nanomolar monoamine transporter inhibition seen with the 3-aza regioisomer class (SERT Ki = 1.58 nM) [2], confirming that the regioisomeric scaffold identity dictates target engagement and biological application.

sigma-2 receptor TMEM97 CNS pharmacology

2-Azabicyclo[4.1.0]heptane Hydrochloride: Validated Application Scenarios for Scientific Procurement


Development of Next-Generation, Highly Potent iNOS Inhibitors for Sepsis and Inflammatory Disease

Based on the established in vitro Ki of 1.88 nM and in vivo ID50 of 0.010 mg/kg for the ONO-1714 derivative [1], 2-azabicyclo[4.1.0]heptane hydrochloride is the scaffold of choice for medicinal chemistry teams aiming to synthesize novel iNOS inhibitors with significantly improved potency over clinical comparators like L-NMMA. The scaffold's 10-fold selectivity for iNOS over eNOS also supports the design of safer therapeutic candidates with reduced cardiovascular risk.

Optimization of Orexin Receptor Antagonists for Sleep Disorders with a Clean Off-Target Profile

Researchers developing dual orexin receptor antagonists (DORAs) or selective OX1R antagonists for insomnia, narcolepsy, or metabolic disorders can utilize the 2-azabicyclo[4.1.0]heptane scaffold to achieve single-digit nanomolar potency (Ki = 2.1 nM) while maintaining >77-fold selectivity against kappa opioid receptors [2]. This ensures that the resulting lead compounds will have a high probability of CNS efficacy without the confounding influence of opioidergic side effects.

Investigating Sigma-2 Receptor Biology in CNS Disorders and Oncology

For academic labs and biotech companies exploring sigma-2 receptor/TMEM97 function in neurodegeneration or cancer, 2-azabicyclo[4.1.0]heptane hydrochloride provides a synthetically accessible entry to ligands with documented moderate affinity (Ki = 90 nM) [3]. This scaffold offers a distinct pharmacological tool that differentiates from high-affinity monoamine transporter inhibitors based on the 3-aza regioisomer, allowing for precise interrogation of sigma-2-mediated pathways.

Synthesis of Conformationally Restricted Iminosugars and Glycomimetics

The rigid bicyclic framework of 2-azabicyclo[4.1.0]heptane hydrochloride is ideal for constructing novel iminosugar derivatives that mimic carbohydrate transition states [4]. This application is critical for developing glycosidase inhibitors for metabolic disorders (e.g., diabetes, lysosomal storage diseases). The defined stereochemistry of the hydrochloride salt ensures reproducible synthetic outcomes when using cyclopropanation or annulation methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azabicyclo[4.1.0]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.